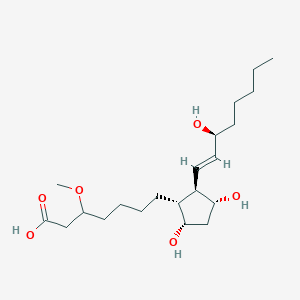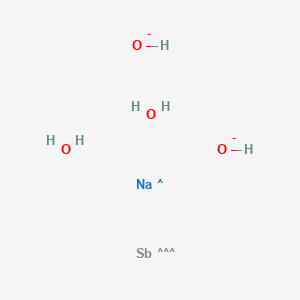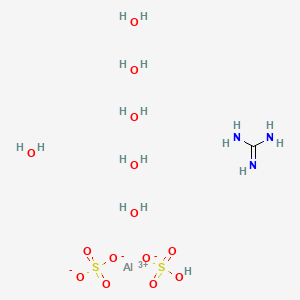
Fubimina
Vue d'ensemble
Description
Applications De Recherche Scientifique
FUBIMINA has several scientific research applications, including:
Mécanisme D'action
Target of Action
Fubimina, also known as BIM-2201, BZ-2201, and FTHJ, is a synthetic cannabinoid . It primarily targets the CB2 receptor , acting as a reasonably potent agonist . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes.
Mode of Action
This compound interacts with its target, the CB2 receptor, by binding to it . This binding action triggers a series of biochemical reactions within the cell. This compound has a 12x selectivity over the CB1 receptor , meaning it prefers to bind to the CB2 receptor. This selectivity can lead to specific physiological effects.
Pharmacokinetics
A study has characterized this compound metabolism in human hepatocytes . The study identified 35 metabolites generated by oxidative defluorination, further carboxylation, hydroxylation, dihydrodiol formation, glucuronidation, and their combinations . These metabolites can be used to confirm this compound consumption .
Result of Action
The molecular and cellular effects of this compound’s action are similar to those of other cannabinoids. It produces effects such as locomotor suppression, antinociception, hypothermia, and catalepsy . This compound and similar synthetic cannabinoids often exhibit higher efficacy than most known full agonists of the cb1 receptor .
Orientations Futures
The future directions of FUBIMINA research could involve further investigation into its metabolism in human hepatocytes . This could help in distinguishing its consumption from other isomers . The high-resolution mass spectrometry (HR-MS) approach used in previous studies could be applicable for differentiating future isomeric synthetic cannabinoids .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de FUBIMINA implique la réaction du 1-(5-fluoropentyl)-1H-benzo[d]imidazole avec le chlorure d'acide naphthalène-1-carboxylique . La réaction est généralement réalisée en présence d'une base telle que la triéthylamine, dans des conditions anhydres, et à une température contrôlée pour assurer la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de haute pureté, ainsi que des techniques de purification avancées telles que la chromatographie sur colonne pour obtenir le produit final avec une haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
FUBIMINA subit plusieurs types de réactions chimiques, notamment :
Oxydation : This compound peut être oxydé pour former divers métabolites, y compris des dérivés hydroxylés et carboxylés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de this compound comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que l'hydrure de lithium et d'aluminium . Les réactions sont généralement effectuées dans des conditions contrôlées, y compris des températures et des niveaux de pH spécifiques, pour garantir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound comprennent des dérivés hydroxylés, carboxylés et substitués, qui peuvent avoir des propriétés pharmacologiques différentes par rapport au composé parent .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
This compound exerce ses effets en agissant comme un agoniste du récepteur CB2, avec une sélectivité significative par rapport au récepteur CB1 . La liaison de this compound au récepteur CB2 active les voies de signalisation intracellulaires, conduisant à divers effets physiologiques . La sélectivité pour le récepteur CB2 est attribuée aux caractéristiques structurales spécifiques de this compound, qui lui permettent d'interagir plus efficacement avec ce récepteur .
Comparaison Avec Des Composés Similaires
FUBIMINA est similaire à d'autres cannabinoïdes synthétiques tels que l'AM-2201, l'AB-CHMINACA et l'AB-PINACA . this compound est unique en raison de sa forte sélectivité pour le récepteur CB2, ce qui le distingue d'autres composés qui peuvent avoir une affinité plus élevée pour le récepteur CB1 . Cette sélectivité fait de this compound un outil précieux pour étudier les effets spécifiques de l'activation du récepteur CB2 .
Liste des composés similaires
- AM-2201
- AB-CHMINACA
- AB-PINACA
- JWH-018
- CP47,497
- WIN55,212-2
Propriétés
IUPAC Name |
[1-(5-fluoropentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-13-20(21)25-23(26)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUESSZMROAFKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016923 | |
| Record name | FUBIMINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984789-90-3 | |
| Record name | Fubimina | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1984789903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FUBIMINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUBIMINA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96GD9R3UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Fubimina interact with its target and what are the downstream effects?
A1: this compound acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors [, ]. This means it binds to these receptors and activates them, leading to a cascade of intracellular signaling events. Specifically, this compound demonstrated high efficacy in activating CB1 receptors, even surpassing the efficacy of Δ9-Tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis []. This activation results in various pharmacological effects, including locomotor suppression, antinociception, hypothermia, and catalepsy in mice [].
Q2: What is the structural characterization of this compound?
A2: this compound, also known as BIM-2201, is chemically defined as (1-(5-fluoropentyl)-1H-benzo[d]imadazol-2-yl)(naphthalen-1-yl)methanone []. Unfortunately, the provided research papers do not offer detailed spectroscopic data or the molecular weight of this compound.
Q3: Are there any known resistance mechanisms or cross-resistance concerns with this compound?
A3: The provided research does not offer information about specific resistance mechanisms or cross-resistance profiles associated with this compound. This area requires further investigation to understand the potential for reduced effectiveness over time or cross-resistance with other cannabinoids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)


![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)




